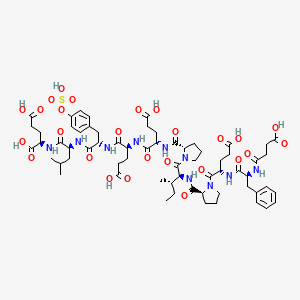

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)

Beschreibung

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfatiert) beinhaltet die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe der Aminosäure wird entfernt, und die nächste Aminosäure wird mit Hilfe von Aktivierungsmitteln wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erreicht ist.

Spaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die Reinheit und Wirksamkeit zu gewährleisten.

Eigenschaften

Molekularformel |

C64H88N10O26S |

|---|---|

Molekulargewicht |

1445.5 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C64H88N10O26S/c1-5-35(4)54(72-61(92)47-14-9-29-73(47)62(93)41(21-26-51(80)81)68-58(89)44(32-36-11-7-6-8-12-36)65-48(75)23-28-53(84)85)63(94)74-30-10-13-46(74)60(91)67-40(20-25-50(78)79)55(86)66-39(19-24-49(76)77)56(87)71-45(33-37-15-17-38(18-16-37)100-101(97,98)99)59(90)70-43(31-34(2)3)57(88)69-42(64(95)96)22-27-52(82)83/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,75)(H,66,86)(H,67,91)(H,68,89)(H,69,88)(H,70,90)(H,71,87)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,95,96)(H,97,98,99)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |

InChI-Schlüssel |

QKQRTIWHVSBBQC-FQSUHZHRSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure purity and efficacy.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfatiert) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an bestimmten Aminosäureresten, wie z. B. Methionin, auftreten, was zur Bildung von Sulfoxiden führt.

Reduktion: Disulfidbrücken innerhalb des Peptids können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsmittel wie DIC und HOBt.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide und Sulfonderivate.

Reduktion: Freie Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfatiert) beinhaltet die Hemmung von Thrombin. Das Peptid bindet an die aktive Stelle von Thrombin und verhindert, dass es Fibrinogen zu Fibrin spaltet, ein wichtiger Schritt bei der Blutgerinnungsbildung. Diese Hemmung wird durch spezifische Wechselwirkungen zwischen dem Peptid und den aktiven Stellenresten des Enzyms vermittelt.

Wirkmechanismus

The primary mechanism of action of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves the inhibition of thrombin. The peptide binds to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin, a key step in blood clot formation. This inhibition is mediated through specific interactions between the peptide and the enzyme’s active site residues.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hirudin: Die natürliche Form des Peptids, ebenfalls ein Antikoagulans.

Desirudin: Eine rekombinante Form von Hirudin, die als Antikoagulans verwendet wird.

Bivalirudin: Ein synthetisches Peptid, das Thrombin hemmt und in medizinischen Einrichtungen eingesetzt wird.

Einzigartigkeit

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfatiert) ist durch seine spezifischen Modifikationen, einschließlich der Succinylierung und Sulfatierung bestimmter Reste, einzigartig. Diese Modifikationen erhöhen seine Stabilität und Bindungsaffinität zu Thrombin, was es zu einem stärkeren Inhibitor im Vergleich zu seinen natürlichen Gegenstücken macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.